molecular formula C20H24ClN5O6 B400096 N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide

N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide

Cat. No.: B400096
M. Wt: 465.9g/mol
InChI Key: PXIBHFYOYTVAAT-UHFFFAOYSA-N
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Description

N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with multiple functional groups, including chloro, nitro, dimethylamino, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.

    Amination: Substitution of nitro groups with amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Coupling Reactions: Formation of the amide bond through reactions between amines and carboxylic acid derivatives, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation can produce nitro derivatives.

Scientific Research Applications

N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro and amino groups may participate in redox reactions, while the dimethylamino and methoxy groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide: Shares similar functional groups but differs in the substitution pattern on the benzene ring.

    N-(4-chloro-2-nitrophenyl)-4-(dimethylamino)-2-methoxybenzamide: Lacks the ethyl group, affecting its chemical properties and reactivity.

Uniqueness

N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24ClN5O6

Molecular Weight

465.9g/mol

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-4-(dimethylamino)-N-ethyl-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C20H24ClN5O6/c1-5-24(9-8-22-15-7-6-13(21)10-16(15)25(28)29)20(27)14-11-18(26(30)31)17(23(2)3)12-19(14)32-4/h6-7,10-12,22H,5,8-9H2,1-4H3

InChI Key

PXIBHFYOYTVAAT-UHFFFAOYSA-N

SMILES

CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-]

Canonical SMILES

CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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